N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(2,5-Dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,5-dimethoxyphenyl group at the N4 position, diethyl substituents at the N6 position, and a phenyl ring at position 1. The structural features of this molecule—such as the electron-donating methoxy groups and lipophilic diethyl chains—suggest tailored interactions with biological targets, influencing solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-5-28(6-2)23-26-21(25-19-14-17(30-3)12-13-20(19)31-4)18-15-24-29(22(18)27-23)16-10-8-7-9-11-16/h7-15H,5-6H2,1-4H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIBIWNTVLCGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with 1-phenyl-3-methyl-5-pyrazolone under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis, physicochemical properties, and biological findings.
Substituent Variations and Physicochemical Properties
Key Research Findings
- Substituted aryl groups at N4 (e.g., 2,5-dimethoxy, 3-chloro-4-fluoro) are critical for target selectivity .
- N6 alkylation (diethyl vs. isopropyl) modulates metabolic stability, with branched chains (isopropyl) offering resistance to enzymatic degradation .
- Position 1 substituents influence steric hindrance; phenyl groups (target compound, ) may improve binding affinity over smaller groups like methyl .
Biological Activity
N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with various substituents. The synthesis typically involves multi-step organic reactions, including the condensation of 2,5-dimethoxybenzaldehyde with diethylamine to form an intermediate Schiff base, followed by cyclization with 1-phenyl-3-methyl-5-pyrazolone under acidic conditions.
Anticancer Properties
Research indicates that compounds similar to N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activities. For instance:
- A study on related pyrazolo[3,4-d]pyrimidine derivatives showed potent anti-proliferative effects against A549 and HCT-116 cancer cell lines, with IC50 values as low as 8.21 µM against A549 cells .
- Another investigation highlighted the ability of certain derivatives to inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy. One derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR .
These findings suggest that N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine may also possess similar anticancer properties.
The mechanism underlying the anticancer activity of these compounds often involves:
- Inhibition of Kinases : Compounds in this class have been shown to inhibit kinases such as casein kinase 1 (CK1), which is implicated in various cancers and neurological disorders. CK1 inhibitors derived from pyrazolo[3,4-d]pyrimidines have been the focus of recent research due to their potential in cancer treatment .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .
Pharmacological Studies
Pharmacological evaluations have revealed that N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibits:
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation markers in preclinical models.
- Antimicrobial Activity : Some derivatives have been studied for their antimicrobial properties against various pathogens.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
